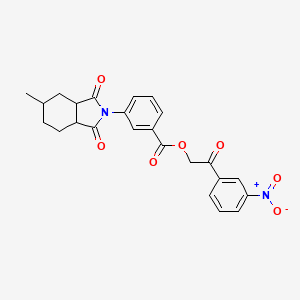

![molecular formula C19H14ClN3O2 B11621792 (5E)-5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11621792.png)

(5E)-5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5E)-5-{[1-(4-Chlorbenzyl)-1H-indol-3-yl]methyliden}imidazolidin-2,4-dion ist eine synthetische organische Verbindung, die zur Klasse der Imidazolidin-2,4-dione gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Indol-Restes aus, der über eine Methylenbrücke mit einem Imidazolidin-2,4-dion-Kern verbunden ist. Die einzigartige Struktur der Verbindung verleiht ihr spezifische chemische und biologische Eigenschaften, die sie in verschiedenen Forschungsbereichen interessant machen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (5E)-5-{[1-(4-Chlorbenzyl)-1H-indol-3-yl]methyliden}imidazolidin-2,4-dion erfolgt typischerweise durch Kondensation von 1-(4-Chlorbenzyl)-1H-indol-3-carbaldehyd mit Imidazolidin-2,4-dion. Die Reaktion wird unter basischen Bedingungen durchgeführt, wobei häufig eine Base wie Natriumhydroxid oder Kaliumcarbonat verwendet wird. Das Reaktionsgemisch wird üblicherweise erhitzt, um den Kondensationsprozess zu erleichtern, was zur Bildung des gewünschten Produkts führt.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von kontinuierlichen Fließreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation oder Chromatographie eingesetzt, um die Verbindung in reiner Form zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

(5E)-5-{[1-(4-Chlorbenzyl)-1H-indol-3-yl]methyliden}imidazolidin-2,4-dion durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen, insbesondere am Indol-Rest, eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.

Substitution: Nucleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte, die gebildet werden

Oxidation: Bildung der entsprechenden Carbonsäuren oder Ketone.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von substituierten Indol-Derivaten.

Wissenschaftliche Forschungsanwendungen

(5E)-5-{[1-(4-Chlorbenzyl)-1H-indol-3-yl]methyliden}imidazolidin-2,4-dion hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und anticancer-Eigenschaften, untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen, insbesondere bei der Entwicklung neuer Medikamente, untersucht.

Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (5E)-5-{[1-(4-Chlorbenzyl)-1H-indol-3-yl]methyliden}imidazolidin-2,4-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Ziele können je nach spezifischer Anwendung und Kontext der Verwendung variieren.

Wissenschaftliche Forschungsanwendungen

(5E)-5-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE: has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of (5E)-5-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . Additionally, it may interact with signaling pathways that regulate cell growth and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ethylacetoacetat: Ein weit verbreiteter chemischer Zwischenstoff mit ähnlichen funktionellen Gruppen.

Fluorverbindungen: Verbindungen, die Fluoratome enthalten und einzigartige chemische Eigenschaften aufweisen.

Einzigartigkeit

(5E)-5-{[1-(4-Chlorbenzyl)-1H-indol-3-yl]methyliden}imidazolidin-2,4-dion ist aufgrund seiner spezifischen Strukturmerkmale einzigartig, die ihm eine besondere chemische Reaktivität und biologische Aktivität verleihen. Seine Kombination aus einem Indol-Rest mit einem Imidazolidin-2,4-dion-Kern unterscheidet ihn von anderen Verbindungen mit ähnlichen Funktionalitäten.

Eigenschaften

Molekularformel |

C19H14ClN3O2 |

|---|---|

Molekulargewicht |

351.8 g/mol |

IUPAC-Name |

(5E)-5-[[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidene]imidazolidine-2,4-dione |

InChI |

InChI=1S/C19H14ClN3O2/c20-14-7-5-12(6-8-14)10-23-11-13(15-3-1-2-4-17(15)23)9-16-18(24)22-19(25)21-16/h1-9,11H,10H2,(H2,21,22,24,25)/b16-9+ |

InChI-Schlüssel |

PIAXNVBUZPYAGZ-CXUHLZMHSA-N |

Isomerische SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)/C=C/4\C(=O)NC(=O)N4 |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C=C4C(=O)NC(=O)N4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-1-(2,3-dimethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11621711.png)

![(5Z)-5-[[2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11621713.png)

![4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)imidazolidin-1-yl}ethylidene]benzenesulfonamide](/img/structure/B11621719.png)

![3-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11621733.png)

![N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11621735.png)

![2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11621751.png)

![N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(pyridin-3-ylmethylidene)hydrazinyl]propanamide](/img/structure/B11621753.png)

![4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11621755.png)

![2-(allylamino)-3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621769.png)

![Ethyl 5-[(3-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11621779.png)

![N-[(E)-pyridin-3-ylmethylidene]thiophene-2-sulfonamide](/img/structure/B11621784.png)